molecular formula C14H13N3O3S B11345275 4-(1,3-benzodioxol-5-yl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

4-(1,3-benzodioxol-5-yl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

Cat. No.: B11345275
M. Wt: 303.34 g/mol
InChI Key: JOMYOCJGYBWNOS-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is a complex organic compound that features a unique combination of benzodioxole and pyrazolothiazepinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one typically involves multi-step organic reactions. One common route includes the formation of the benzodioxole moiety followed by the construction of the pyrazolothiazepinone ring system. Key reagents and catalysts such as palladium on carbon, cesium carbonate, and N-bromosuccinimide are often employed .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-Benzodioxol-5-yl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

4-(2H-1,3-Benzodioxol-5-yl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(2H-1,3-benzodioxol-5-yl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
  • 2-{(E)-[(1,3-Benzodioxol-5-ylcarbonyl)hydrazono]methyl}-5-[(4-chlorobenzoyl)oxy]phenyl 4-chlorobenzoate

Uniqueness

4-(2H-1,3-Benzodioxol-5-yl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is unique due to its combined benzodioxole and pyrazolothiazepinone structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C14H13N3O3S/c1-7-12-13(21-5-11(18)15-14(12)17-16-7)8-2-3-9-10(4-8)20-6-19-9/h2-4,13H,5-6H2,1H3,(H2,15,16,17,18)

InChI Key

JOMYOCJGYBWNOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(SCC(=O)NC2=NN1)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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